Pyridin-1-ium-1-yltrihydroborate
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Overview
Description
It is a derivative of pyridine, a basic heterocyclic organic compound, and features a trihydroborate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-1-ium-1-yltrihydroborate typically involves the hydroboration of pyridine. One efficient method is the inverse hydroboration of pyridine with a diboron compound and a proton source under basic and catalyst-free conditions. This process involves the addition of a boryl anion to pyridine, forming an N-boryl pyridyl anion complex, which is then protonated to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable hydroboration reactions. These methods leverage the availability of pyridine derivatives and diboron compounds, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Pyridin-1-ium-1-yltrihydroborate undergoes various chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds to unsaturated organic compounds.
Reduction: The compound can act as a reducing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include diboron compounds, proton sources, and basic conditions. For example, the reaction between pyridine, potassium methoxide, and bis(pinacolato)diboron in the presence of 18-crown-6 and methanol in tetrahydrofuran (THF) is a typical setup .
Major Products Formed
The major products formed from reactions involving this compound include multi-substituted N-H 1,4-dihydropyridine derivatives, which are valuable in various chemical syntheses .
Scientific Research Applications
Pyridin-1-ium-1-yltrihydroborate has several scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules and as a reducing agent.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Pyridin-1-ium-1-yltrihydroborate involves the addition of a boryl anion to pyridine, forming an N-boryl pyridyl anion complex. This complex is then protonated to yield the final product. The compound’s effects are mediated through its ability to participate in hydroboration and reduction reactions, which are crucial in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Pyridinium Salts: These compounds share a similar pyridine core but differ in their substituents and reactivity.
Pyridine Derivatives: Compounds such as N-H 1,4-dihydropyridine derivatives are closely related and share similar chemical properties.
Uniqueness
Pyridin-1-ium-1-yltrihydroborate is unique due to its specific hydroboration mechanism and the formation of N-boryl pyridyl anion complexes. This distinct reactivity sets it apart from other pyridine derivatives and pyridinium salts, making it valuable in specialized chemical syntheses .
Properties
IUPAC Name |
pyridin-1-ium-1-ylboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BN/c6-7-4-2-1-3-5-7/h1-5H,6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGWNCNRGQANGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH3-][N+]1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110-51-0 |
Source
|
Record name | Pyridine-borane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine borane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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